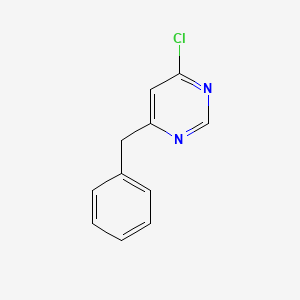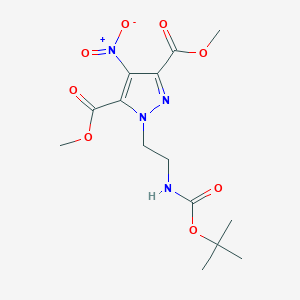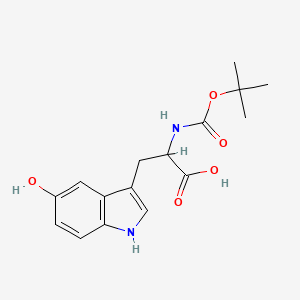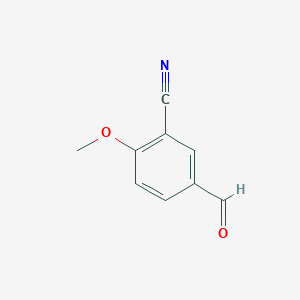![molecular formula C8H17N3O2S B1344347 Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 331779-96-5](/img/structure/B1344347.png)
Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester, commonly known as carbamoylmethylthioethylamine (CMTE), is an organic compound used in various scientific research applications. It is a derivative of carbamic acid and is composed of a carbon-oxygen double bond and an amine group. CMTE has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Palladium-Catalyzed Amination
Carbamic acid 2-trimethylsilylethyl ester has been identified as an effective ammonia equivalent in the palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines with sensitive functional groups, offering a versatile tool for synthetic chemistry (Mullick et al., 2010).
Diastereoselective Microbial Reduction
The chiral intermediate for the synthesis of the HIV protease inhibitor Atazanavir was prepared through the diastereoselective reduction of a related carbamic acid ester using microbial cultures. This process achieved high yields and purity, demonstrating the potential for biocatalysis in pharmaceutical synthesis (Patel et al., 2003).
Synthesis of Tolylenediisocyanate Without Phosgene
Research has shown that carbamic acid esters (carbamates) can be prepared by alkoxycarbonylation of tolylenediamine with various carbonates using zinc acetate as a catalyst. This method provides an alternative route to tolylenediisocyanate, a key chemical in the production of polyurethanes, bypassing the use of toxic phosgene (Aso & Baba, 2003).
Biocatalytic Ammonolysis for Dipeptidyl Peptidase IV Inhibitor Synthesis
A biocatalytic method was developed for converting a carbamic acid ester into a critical intermediate for the synthesis of Saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor. This method highlights the utility of biocatalysis in developing more efficient and environmentally friendly chemical processes (Gill & Patel, 2006).
Synthesis and Characterization of Cellulose Carbamates
Cellulose carbamates with α-amino acid moieties were synthesized, demonstrating potential applications in material science. These derivatives exhibit solubility in various solvents and show promising chiral discrimination abilities, which could be useful in chromatographic applications or as functional materials (Shen et al., 2005).
Neuroprotective Multi-Target Therapeutic Approach
A novel compound designed for Alzheimer's disease treatment demonstrated a multi-target therapeutic approach by inhibiting acetylcholinesterase activity, acting as a s1-receptor antagonist, and offering neuroprotection against toxicity. This study illustrates the potential of carbamic acid esters in developing new treatments for neurodegenerative diseases (Lecanu et al., 2010).
Mécanisme D'action
Pharmacokinetics
The compound’s boiling point is predicted to be 244.5±19.0 °C, and its density is predicted to be 0.957±0.06 g/cm3 . These properties may influence its bioavailability. Further pharmacokinetic studies are required to provide a detailed profile of this compound.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
Propriétés
IUPAC Name |
tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14/h4-5H2,1-3H3,(H,11,12)(H3,9,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOZXVIPVZDJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)







![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)



